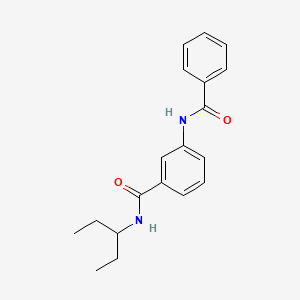![molecular formula C13H7NO5 B5834974 2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a heterocyclic compound that has attracted attention from the scientific community due to its potential therapeutic applications. This compound is also known as dehydrocorydaline and is a natural alkaloid found in various plant species, including Corydalis yanhusuo.
作用機序
The mechanism of action of dehydrocorydaline is not fully understood, but it is believed to exert its effects through various pathways, including the inhibition of inflammatory mediators such as prostaglandins and cytokines. It may also modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
Dehydrocorydaline has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, reduction of pain, and protection of neuronal cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using dehydrocorydaline in lab experiments is its natural origin, which makes it a more attractive alternative to synthetic compounds. However, its limited availability and low yield from natural sources can be a significant limitation for its use in large-scale experiments.
将来の方向性
There are several future directions for the research on dehydrocorydaline, including the investigation of its potential anticancer properties, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for enhanced therapeutic effects. Further studies are also needed to elucidate the exact mechanisms of action of this compound and its potential side effects.
合成法
The synthesis of dehydrocorydaline can be achieved through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the use of starting materials such as benzaldehyde, nitroethane, and malonic acid, which are then subjected to various chemical reactions to yield the final product. The extraction method involves the isolation of dehydrocorydaline from the plant sources using various solvents and chromatographic techniques.
科学的研究の応用
Dehydrocorydaline has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. Recent studies have also suggested that this compound may have anticancer properties and can be used as a potential chemotherapeutic agent.
特性
IUPAC Name |
2-hydroxy-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO5/c15-11-8-3-1-2-6-7(13(17)18)4-5-9(10(6)8)12(16)14(11)19/h1-5,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEXHYHTLZJFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5834898.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)
![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)

![ethyl 1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5834962.png)


![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)